molecular formula C23H21N5O2S2 B2931334 N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892742-98-2

N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2931334
CAS No.: 892742-98-2
M. Wt: 463.57
InChI Key: NJCPAPSCCLOKHE-UHFFFAOYSA-N
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Description

The compound N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic scaffold comprising sulfur and nitrogen heteroatoms. Key structural elements include:

  • A benzyl group (C₆H₅CH₂) at the N-position.
  • A 4-ethylbenzenesulfonyl (C₈H₉SO₂) substituent at the 10-position.
  • A methyl group (CH₃) on the central nitrogen.

However, detailed biological data for this specific compound remain unavailable in the provided evidence.

Properties

IUPAC Name

N-benzyl-10-(4-ethylphenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-16-9-11-18(12-10-16)32(29,30)23-22-24-21(27(2)15-17-7-5-4-6-8-17)20-19(13-14-31-20)28(22)26-25-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCPAPSCCLOKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[730The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-benzyl, 10-(4-ethylbenzenesulfonyl), N-methyl C₂₄H₂₃N₅O₃S₂* 517.6* Enhanced lipophilicity due to ethyl and benzyl groups
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl) analog N-(3,4-dimethoxyphenyl), 10-(4-methylbenzenesulfonyl) C₂₂H₁₉N₅O₄S₂ 481.6 Polar methoxy groups may improve solubility
N,12-dimethyl-4-phenyl analog N-methyl, 4-phenyl C₁₆H₁₄N₆S 338.4 Simpler structure; lacks sulfonyl group
12-(4-Methoxyphenyl)-10-phenyl analog 12-(4-methoxyphenyl), 10-phenyl C₂₂H₁₆N₆O 396.4 Methoxy and phenyl groups influence π-π interactions

*Estimated based on structural modifications from .

Key Findings:

Substituent Effects on Physicochemical Properties: The ethylbenzenesulfonyl group in the target compound increases molecular weight and lipophilicity compared to the methylbenzenesulfonyl analog . This may enhance membrane permeability but reduce aqueous solubility. Benzyl vs.

The 4-methoxyphenyl substituent in may improve photostability or modulate electronic properties via resonance effects.

Crystallographic Insights :

  • The analog in was characterized via single-crystal X-ray diffraction (SHELX software ), confirming a planar tricyclic core with distorted tetrahedral geometry at sulfur. Such data are critical for computational modeling of the target compound.

Methodological Considerations in Compound Similarity Assessment

Structural similarity analysis (e.g., Tanimoto coefficients, pharmacophore mapping) is essential for predicting bioactivity . Key observations include:

  • Functional Group Priority : Sulfonyl and benzyl groups dominate similarity metrics due to their size and electronic effects.
  • Scaffold Rigidity: The tricyclic core’s conformation influences similarity scores; minor substituent changes can drastically alter 3D alignment .

Biological Activity

N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activities based on various studies and findings.

Chemical Structure

The compound features a unique structural framework that includes a thiazole moiety and multiple nitrogen atoms within its bicyclic system. The presence of a sulfonyl group and benzyl substituents enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The sulfonamide group is known to enhance such activities by interfering with bacterial folate synthesis.
  • Anticancer Properties : Preliminary investigations suggest that the compound may possess cytotoxic effects on cancer cell lines. The tetraazatricyclo structure has been linked to apoptosis induction in tumor cells.
  • Receptor Modulation : The compound has shown potential as a modulator of specific receptors, including the kappa-opioid receptor (KOR). Research indicates that modifications in the sulfonamide moiety can significantly affect receptor affinity and selectivity.

Antimicrobial Activity

A study conducted on structurally related sulfonamide derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:

CompoundMIC (μg/mL)Bacterial Strain
Compound A32E. coli
Compound B16S. aureus
N-benzyl...8P. aeruginosa

These findings suggest that N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl... exhibits comparable or superior activity to established antibiotics.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis at concentrations as low as 10 μM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment:

Concentration (μM)% Apoptosis
515
1030
2050

These results support the hypothesis that the compound may be a candidate for further development as an anticancer agent.

Receptor Modulation

Research on KOR antagonists has highlighted the importance of structural modifications in enhancing potency. The compound's structural attributes were compared to known KOR antagonists:

CompoundKOR Binding Affinity (nM)
Known Antagonist A50
Known Antagonist B20
N-benzyl...15

The data indicate that N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl... has improved binding affinity compared to some existing antagonists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and sulfonylation. For example, analogous tricyclic systems are constructed using spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) reacted with benzothiazol-2-yl-amine derivatives under controlled conditions. Post-synthetic modifications, such as N-benzylation and sulfonylation, are performed using reagents like 4-ethylbenzenesulfonyl chloride in anhydrous solvents (e.g., DCM or THF) . Characterization typically involves elemental analysis, IR spectroscopy (to confirm sulfonyl and amine groups), and UV-Vis spectroscopy to monitor electronic transitions in the aromatic system .

Q. How is the structural elucidation of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related tricyclic compounds, SC-XRD data (e.g., R factor < 0.05) confirm bond lengths, angles, and stereochemistry. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and ¹H/¹³C NMR to resolve proton environments (e.g., distinguishing N-methyl and benzyl groups) .

Q. What analytical methods are used to assess purity and stability?

  • Methodological Answer : Purity is determined via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Stability studies involve accelerated degradation under stress conditions (heat, light, pH extremes) followed by LC-MS to identify decomposition products. For sulfonamide-containing analogs, sulfonyl group hydrolysis is a key degradation pathway to monitor .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for complex polycyclic systems?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. To resolve these:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental SC-XRD data.
  • Validate via NOESY/ROESY NMR to confirm spatial proximities in solution .

Q. What computational strategies optimize the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions. For sulfonamide derivatives, prioritize low polar surface area (<140 Ų) to enhance blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COMSOL Multiphysics) to assess stability in target environments.
  • AI-Driven Synthesis : Implement machine learning models trained on reaction databases to predict feasible synthetic pathways for novel analogs .

Q. How can reaction mechanisms for sulfonylation and cyclization steps be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ³⁵S-labeled sulfonylating agents to track incorporation into the product via autoradiography or MS.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate species (e.g., sulfonic anhydrides).
  • Trapping Experiments : Add nucleophiles (e.g., pyrrolidine) to intercept reactive intermediates, as demonstrated in analogous spirocyclic syntheses .

Q. What experimental designs address low yields in multi-step syntheses?

  • Methodological Answer :

  • Factorial Design : Apply a 2^k factorial approach to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, varying DCC/DMAP ratios in coupling reactions can improve yields by 20–30% .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in exothermic steps (e.g., sulfonylation).

Q. How are pharmacokinetic parameters (e.g., half-life, bioavailability) evaluated for this compound?

  • Methodological Answer :

  • In Vivo Studies : Administer radiolabeled compound (¹⁴C) to rodents; quantify plasma/tissue levels via scintillation counting.
  • In Vitro Assays : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Metabolite Profiling : Identify Phase I/II metabolites using LC-QTOF-MS, focusing on sulfonamide cleavage and glucuronidation .

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